molecular formula C12H14N2O4 B12908780 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 21398-11-8

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B12908780
CAS No.: 21398-11-8
M. Wt: 250.25 g/mol
InChI Key: YFKUBFVGBMKALM-UHFFFAOYSA-N
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Description

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound consists of an oxadiazole ring substituted with a 2-methyl group and a 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The presence of the 3,4,5-trimethoxyphenyl group is critical for its biological activity, as it enhances the compound’s ability to bind to tubulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique oxadiazole ring, which imparts distinct chemical properties compared to other tubulin inhibitors. This structural difference may contribute to variations in its biological activity and potential therapeutic applications .

Properties

CAS No.

21398-11-8

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H14N2O4/c1-7-13-14-12(18-7)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1-4H3

InChI Key

YFKUBFVGBMKALM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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